Product packaging for Apixaban Dimer(Cat. No.:)

Apixaban Dimer

Cat. No.: B13117378
M. Wt: 750.8 g/mol
InChI Key: AVTTWDVUNBNBBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The Apixaban Dimer Impurity is a defined chemical entity recognized in the patent literature as a related compound of Apixaban, an anticoagulant medication . It is a critical quality standard for ensuring the safety and efficacy of Apixaban Active Pharmaceutical Ingredient (API) and its formulations. With the CAS Number 1998079-11-0, this impurity has a molecular formula of C40H34N10O6 and a molecular weight of 750.76 g/mol . This reference standard is indispensable for analytical method development and validation (AMV), quality control (QC), and stability testing during the commercial production of Apixaban. Its use is crucial for impurity profiling as per the limits and thresholds specified by international drug legislations, the FDA, and pharmacopeial guidelines . Furthermore, this impurity plays a vital role in the process of Abbreviated New Drug Application (ANDA) filing to the FDA and in conducting toxicity studies for drug formulations . This product is supplied with a comprehensive Certificate of Analysis (CoA) and full characterization data, which typically includes 1H-NMR, Mass Spectrometry, and HPLC, among other techniques, to support your research and regulatory submissions . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for proper handling instructions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H34N10O6 B13117378 Apixaban Dimer

Properties

Molecular Formula

C40H34N10O6

Molecular Weight

750.8 g/mol

IUPAC Name

6-[4-[[4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide

InChI

InChI=1S/C40H34N10O6/c1-55-29-15-11-27(12-16-29)49-35-31(33(45-49)37(41)51)19-21-47(39(35)53)25-7-3-23(4-8-25)43-44-24-5-9-26(10-6-24)48-22-20-32-34(38(42)52)46-50(36(32)40(48)54)28-13-17-30(56-2)18-14-28/h3-18H,19-22H2,1-2H3,(H2,41,51)(H2,42,52)

InChI Key

AVTTWDVUNBNBBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N6CCC7=C(C6=O)N(N=C7C(=O)N)C8=CC=C(C=C8)OC)C(=N2)C(=O)N

Origin of Product

United States

Mechanisms of Apixaban Dimer Formation

Process-Related Dimerization Pathways During Apixaban (B1684502) Synthesis

During the synthesis of Apixaban, dimer impurities can be generated and carried through multiple steps, ultimately contaminating the final active pharmaceutical ingredient.

Origin and Carry-over of Dimer Impurities Through Synthetic Intermediates and Steps

The formation of dimer impurities has been traced back to early stages of the Apixaban synthesis. google.com It has been discovered that these impurities, once formed, proceed through the synthetic route, undergoing the same chemical transformations as the desired intermediates. google.com This results in the corresponding dimer impurities of subsequent intermediates and, finally, of Apixaban itself.

A key intermediate in several Apixaban synthetic routes is 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one. Dimer impurities of this intermediate have been identified and are known to be carried over into the final stages of Apixaban production. google.comgoogle.com The presence of these high molecular weight impurities is undesirable in the final drug substance. google.com

The carry-over of these dimeric impurities is a significant challenge as they are often difficult to remove using standard purification techniques. Their structural similarity to the desired product can make their separation problematic, leading to their presence in the final Apixaban product. google.com

Specific Chemical Transformations Leading to Dimer Formation in Synthetic Routes

The specific chemical transformation leading to the formation of dimer impurities has been identified during the conversion of a precursor to a key intermediate in the Apixaban synthesis. It has been surprisingly found that during the reaction to form a synthetic precursor, dimer impurities are generated as by-products. google.com

These dimer impurities of the intermediate then undergo the subsequent reaction steps along with the monomeric intermediate, leading to the formation of the corresponding dimer impurities of the advanced intermediate and ultimately the Apixaban dimer. google.com The structures of these process-related dimer impurities have been characterized. google.comgoogle.com

Degradation-Related Dimerization Mechanisms

Apixaban can also form dimeric structures through degradation pathways, particularly under hydrolytic stress conditions.

Identification of Dimerization Products from Apixaban Forced Degradation Studies

Forced degradation studies are instrumental in identifying potential degradation products of a drug substance under various stress conditions. In the case of Apixaban, it has been shown to be relatively stable under thermal, photolytic, and oxidative stress. However, significant degradation is observed under hydrolytic conditions, both acidic and basic. nih.gov

Several studies have focused on identifying the resulting degradation products using techniques like ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govrsc.org Through these advanced analytical methods, a number of degradation products have been isolated and their structures elucidated. nih.gov Among the identified degradants, positional isomers have been observed, which can include dimeric structures. nih.gov

Influence of Hydrolytic Conditions on this compound Formation

Hydrolytic conditions, specifically acidic and basic environments, have a pronounced effect on the degradation of Apixaban and the formation of related impurities, including potential dimers. nih.govrsc.org

Under acidic conditions, a specific set of degradation products is formed. nih.gov In contrast, basic conditions lead to the formation of those same products, along with additional ones. nih.gov It has been suggested that the hydrolysis of the oxopiperidine moiety of Apixaban is more likely to occur in an acidic medium, while the tetrahydro-oxo-pyridine moiety is more susceptible to hydrolysis under alkaline conditions. rsc.orgsemanticscholar.org The formation of various degradation products, including potential dimers, is therefore highly dependent on the pH of the environment.

The following table summarizes the degradation products of Apixaban identified under hydrolytic stress conditions, which may include precursors to or types of dimeric structures.

Degradation ConditionNumber of Identified Degradation ProductsAnalytical Techniques Used for Identification
Acid Hydrolysis3UHPLC-MS, HRMS, NMR nih.gov
Base Hydrolysis5 (including the 3 from acid hydrolysis)UHPLC-MS, HRMS, NMR nih.gov
General HydrolysisUp to 7LC-MS/MS, HRMS rsc.org

Structural Elucidation and Physicochemical Characterization of Apixaban Dimer Impurities

Advanced Spectroscopic Methodologies for Structural Confirmation

The precise identification of Apixaban (B1684502) dimer impurities relies on a combination of sophisticated analytical techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable for providing unambiguous structural confirmation and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the molecular framework and the connectivity of atoms. For complex structures such as Apixaban dimers, a suite of NMR experiments, including ¹H NMR and ¹³C NMR, are employed.

It is important to note that different dimeric structures of Apixaban have been proposed, which would result in distinct ¹H NMR spectra. For instance, one potential dimer is named 3,6-Bis(4-methoxyphenyl)-5-oxo-4-(4-(2-oxopiperidin-1-yl)phenyl)-3,4,5,6-tetrahydrodipyrazolo[3,4-b:4′,3′-d]pyridine-1,8-dicarboxamide. Another set of potential dimer impurities includes (E)-6,6'-(4,4'-(diazene-1,2-diyl)bis(4,1-phenylene))bis(1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) and (Z)-1,2-bis(4-(3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)diazene oxide. The ¹H NMR spectrum for each of these compounds would be unique and would require detailed analysis for structural confirmation.

Table 1: Hypothetical ¹H NMR Data for an Apixaban Dimer Structure

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data Not AvailableData Not AvailableData Not AvailableData Not Available

This table is a placeholder to illustrate how ¹H NMR data would be presented. Specific, experimentally verified data for a confirmed this compound structure is not currently available in the cited literature.

Table 2: Illustrative ¹³C NMR Data for an this compound

Chemical Shift (ppm)Assignment
Data Not AvailableAromatic Carbons
Data Not AvailableCarbonyl Carbons
Data Not AvailableAliphatic Carbons

This table is intended to show the format for presenting ¹³C NMR data. Verified, specific chemical shift values for a confirmed this compound are not available in the public domain.

The structural complexity and the potential for multiple isomeric forms of Apixaban dimers present significant challenges in NMR spectral interpretation. The presence of asymmetry in the dimer structure can lead to a more complex spectrum than might be anticipated, with non-equivalent signals for protons and carbons that might appear equivalent in a more symmetrical structure. researchgate.net Overlapping signals in crowded spectral regions can further complicate the assignment of resonances. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are often necessary to definitively establish the connectivity between protons and carbons and to distinguish between different isomeric forms.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of compounds and for obtaining information about their elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly valuable in the identification of unknown impurities like Apixaban dimers. Different potential this compound structures have been reported with varying molecular formulas and weights. For example, one identified "this compound Impurity" has a molecular formula of C₃₄H₃₀N₈O₆ and a molecular weight of 646.65. HRMS would be able to confirm this elemental composition by providing a highly accurate mass measurement.

Table 3: Potential Molecular Formulas and Weights of Apixaban Dimers

Compound Name/IdentifierMolecular FormulaMolecular Weight ( g/mol )
This compound ImpurityC₃₄H₃₀N₈O₆646.65
(E)-Dimer Impurity (from patent)Not explicitly statedNot explicitly stated
(Z)-Dimer Impurity (from patent)Not explicitly statedNot explicitly stated

This table highlights the different potential molecular compositions of Apixaban dimers. HRMS is essential for confirming the exact elemental composition of a specific isolated dimer.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diode-Array Detection (DAD)

UV-Vis spectroscopy, often coupled with HPLC in the form of a Diode-Array Detector (DAD), provides valuable information about the electronic structure of the impurities and is used for both detection and quantification.

This compound impurities exhibit characteristic ultraviolet (UV) absorption spectra that distinguish them from the parent Apixaban molecule. A notable feature of these dimers is a significant absorption maximum in the range of 360-370 nm. google.comgoogle.comgoogle.com This absorption is a key feature used for their detection and identification in chromatographic analyses. google.comgoogle.com For instance, one specific dimer impurity, designated as formula (III), shows a strong absorption peak within this 360-370 nm range. google.comgoogle.com Another related dimer, formula (II), has a maximum absorption between 350-360 nm. google.com

ImpurityWavelength of Maximum Absorption (λmax)
Dimer Impurity (Formula II)350-360 nm
Dimer Impurity (Formula III)360-370 nm

This table shows the characteristic UV absorption maxima for two identified this compound impurities. google.com

The presence of dimer impurities has a direct and observable visual impact on the Apixaban drug substance. google.comgoogle.com The strong UV absorption in the 360-370 nm range by these impurities is responsible for imparting a yellow color to the typically white Apixaban powder. google.comgoogle.comgoogle.com The intensity of the yellow color often correlates with the concentration of these dimer impurities. google.com Consequently, controlling the levels of these impurities is not only crucial for chemical purity but also for ensuring the desired physical appearance of the final product. google.comgoogle.com The dimer impurities are described as yellow powders themselves. google.com

Chromatographic Techniques for Isolation and Preliminary Characterization

Chromatography is the cornerstone of impurity analysis, enabling the separation of individual components from a complex mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is the most widely used technique for the separation and detection of Apixaban and its related impurities, including dimers. googleapis.comnih.govscirp.org Stability-indicating HPLC methods are developed to separate the active ingredient from any process-related impurities and degradation products. nih.govglobalresearchonline.net These methods typically utilize a C18 column and a gradient elution system with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). nih.govscirp.orgglobalresearchonline.net Detection is commonly performed using a UV detector, often set at a wavelength like 280 nm where Apixaban absorbs, or with a DAD to monitor multiple wavelengths simultaneously, which is useful for detecting the chromophoric dimer impurities. nih.govglobalresearchonline.net The use of HPLC allows for the quantification of dimer impurities, often with a requirement to keep them below a 0.10% threshold in the final API. googleapis.comgoogle.com

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

Elution Behavior and High Relative Retention Times of Dimer Impurities

The chromatographic behavior of this compound impurities is a key aspect of their analytical characterization. In reversed-phase high-performance liquid chromatography (RP-HPLC), these impurities typically exhibit distinct elution profiles compared to the parent apixaban molecule. Due to their higher molecular weight and often increased hydrophobicity, dimer impurities generally have longer retention times.

The relative retention time (RRT) is a critical parameter used to identify and characterize impurities in chromatographic analysis. It is defined as the ratio of the retention time of the impurity to the retention time of the active pharmaceutical ingredient (API). Dimer impurities of apixaban are consistently reported to have high RRTs, indicating that they are less polar than apixaban and have a stronger interaction with the non-polar stationary phase of the HPLC column. This characteristic elution at a later time than the main apixaban peak is a fundamental principle exploited for their detection and quantification.

For instance, in a typical gradient elution method, while apixaban may elute at a certain time, its dimer impurities will appear significantly later in the chromatogram. The exact RRT values can vary depending on the specific chromatographic conditions, such as the column type, mobile phase composition, and temperature. However, the consistent observation of high RRTs for dimer impurities remains a reliable indicator of their presence.

Table 1: Illustrative Elution Characteristics of this compound Impurities

CompoundTypical Retention Time (min)Typical Relative Retention Time (RRT)
Apixaban10.51.00
This compound Impurity 121.22.02
This compound Impurity 223.82.27
Note: The values presented are for illustrative purposes and can vary based on the specific analytical method.
Preparative HPLC for Isolation of this compound Impurity Standards

To perform comprehensive structural elucidation and to confirm the identity of this compound impurities, their isolation from the reaction mixture or the API is essential. Preparative high-performance liquid chromatography (Prep-HPLC) is a powerful technique employed for this purpose. This method allows for the separation and collection of larger quantities of the desired impurity, which can then be used for spectroscopic analysis, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), to determine its definitive structure.

Ultra-High Performance Liquid Chromatography (UHPLC) in Dimer Analysis

In recent years, ultra-high performance liquid chromatography (UHPLC) has emerged as a superior alternative to conventional HPLC for the analysis of pharmaceutical impurities, including apixaban dimers. UHPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which allows for faster and more efficient separations. This results in sharper peaks, improved resolution, and reduced analysis times.

Table 2: Comparison of Typical HPLC and UHPLC Parameters for this compound Analysis

ParameterConventional HPLCUHPLC
Column Particle Size3.5 - 5 µm< 2 µm
Column Dimensions4.6 x 150 mm2.1 x 50-100 mm
Flow Rate1.0 - 1.5 mL/min0.3 - 0.6 mL/min
Analysis Time30 - 60 min5 - 15 min
Solvent ConsumptionHigherLower
Note: These are general parameters and can be adjusted based on the specific analytical method requirements.

Analytical Method Development and Validation for Apixaban Dimer Quantification and Detection

Development of Stability-Indicating Analytical Methods for Apixaban (B1684502) and its Dimer Impurities

A stability-indicating analytical method is designed to provide an accurate measure of the drug substance, free from interference from any degradation products, process impurities, or other components in the sample matrix. For Apixaban and its dimer impurities, the development of such methods involves subjecting the drug substance to a variety of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. These conditions typically include exposure to acidic, basic, oxidative, photolytic, and thermal stress. scirp.orgijpsr.comresearchgate.net

The primary goal of these forced degradation studies is to generate potential degradation products and demonstrate that the analytical method can effectively separate the intact Apixaban from these degradants, including the dimer impurity. scirp.org Successful separation ensures that the method is specific and can be reliably used to assess the stability of Apixaban in bulk drug and finished dosage forms. nih.govnih.gov For instance, studies have shown that while Apixaban is stable under photolytic and thermal conditions, it can degrade under acidic, basic, and oxidative stress. globalresearchonline.net A validated stability-indicating method must be able to resolve Apixaban from all significant degradation products formed under these conditions. nih.gov The development of these methods is crucial for routine quality control and for stability studies of the final pharmaceutical product. nih.gov

Chromatographic Method Optimization for Baseline Resolution of Dimer Impurities

Achieving baseline resolution between Apixaban, its dimer, and other related impurities is the central objective of chromatographic method development. This is typically accomplished using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which has proven to be a reliable technique for this application. globalresearchonline.net

The choice of the stationary phase is a critical factor in achieving the desired separation. For the analysis of Apixaban and its impurities, C18 (octadecyl-silica) columns are predominantly used. nih.govnih.govglobalresearchonline.net These columns provide the necessary hydrophobicity to retain Apixaban and its related substances, allowing for their separation based on differences in their physicochemical properties.

Several studies have utilized various C18 columns with different specifications to optimize separation. For example, a Zorbax RX C18 column (250 × 4.6 mm, 5 µm) has been successfully employed. nih.gov Another approach utilized a core-shell C18 column (Ascentis Express®, 100 mm × 4.6 mm, 2.7 µ), which can offer faster analysis times and higher efficiency compared to traditional fully porous particle columns. scirp.orgijpsr.com The selection of the column is often an iterative process, with different brands and specifications being tested to find the one that provides the best peak shape, symmetry, and resolution. nih.gov

The mobile phase composition and elution mode are tailored to achieve optimal separation. A common strategy involves a gradient elution program using a two-component mobile phase, typically an aqueous buffer (Mobile Phase A) and an organic solvent like acetonitrile (B52724) (Mobile Phase B). scirp.orgnih.govglobalresearchonline.net

The buffer in Mobile Phase A helps to control the pH and improve peak shape. Phosphate buffers and solutions containing trifluoroacetic acid (TFA) are frequently used. scirp.orgglobalresearchonline.netneuroquantology.com The gradient program involves changing the proportion of Mobile Phase B over the course of the analytical run. This allows for the effective elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and later-eluting non-polar impurities, such as the dimer, are well-resolved from the main Apixaban peak.

For example, one method uses a gradient with Mobile Phase A consisting of a buffer and acetonitrile (90:10 v/v) and Mobile Phase B containing water and acetonitrile (10:90 v/v). nih.gov The gradient is programmed to increase the percentage of Mobile Phase B over time, which effectively separates a total of nine known impurities. nih.gov The flow rate is typically maintained around 1.0 mL/min, and the column temperature is often controlled (e.g., at 35°C or 40°C) to ensure reproducibility. scirp.orgnih.gov

Table 1: Examples of Chromatographic Conditions for Apixaban Impurity Analysis
ParameterMethod 1Method 2Method 3
Column Zorbax RX C18 (250 x 4.6 mm, 5 µm) nih.govAscentis Express C18 (100 x 4.6 mm, 2.7 µm) scirp.orgijpsr.comPuratis C18 (250 x 4.6 mm, 5 µm) globalresearchonline.net
Mobile Phase A Buffer:Acetonitrile (90:10 v/v) nih.govPhosphate buffer scirp.orgijpsr.com0.1% TFA in water globalresearchonline.net
Mobile Phase B Water:Acetonitrile (10:90 v/v) nih.govAcetonitrile scirp.orgijpsr.comAcetonitrile globalresearchonline.net
Elution Gradient nih.govGradient scirp.orgijpsr.comGradient globalresearchonline.net
Flow Rate 1.0 mL/min nih.govNot SpecifiedNot Specified
Column Temp. 40°C nih.gov35°C scirp.orgijpsr.com25°C globalresearchonline.net
Detection (UV) 280 nm nih.gov225 nm scirp.orgijpsr.com280 nm globalresearchonline.net

Quantitative Detection Strategies for Apixaban Dimer Impurities

Once chromatographic separation is achieved, sensitive and accurate detection methods are required for the quantification of the this compound.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique renowned for its high sensitivity and selectivity. researchgate.net While often employed for quantifying low levels of drugs in biological matrices like human plasma, its application is also invaluable for the trace-level quantification of impurities in drug substances. researchgate.net The method can be used to both identify and quantify dimer impurities. google.com

LC-MS/MS methods for Apixaban analysis have demonstrated lower limits of quantification (LLOQ) in the range of 1.00 ng/mL, showcasing the high sensitivity of the technique. researchgate.net This sensitivity is crucial for controlling impurities that may be present at very low levels. The selectivity of MS/MS, which involves monitoring specific precursor-to-product ion transitions, minimizes interference from the matrix and other impurities, ensuring accurate quantification.

For routine quality control applications, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Diode Array Detection (HPLC-DAD) is the most commonly used technique due to its robustness, simplicity, and cost-effectiveness. nih.govglobalresearchonline.net The UV detector measures the absorbance of the eluting compounds at a specific wavelength. Apixaban and its impurities exhibit good UV absorbance, with common detection wavelengths being set at 225 nm, 280 nm, or 278 nm. scirp.orgnih.govglobalresearchonline.netneuroquantology.com A DAD detector offers the advantage of acquiring spectra across a range of wavelengths, which can be used to assess peak purity and confirm the identity of the dimer impurity against a reference standard. google.com

Validation of these HPLC-UV/DAD methods in accordance with ICH guidelines is essential. ijcrt.org This includes demonstrating linearity, precision, accuracy, and determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). neuroquantology.com For instance, one validated method reported an LOD of 0.008 µg/mL and an LOQ of 0.024 µg/mL for a related substance, indicating sufficient sensitivity for impurity monitoring. nih.gov The correlation coefficients for linearity are typically expected to be greater than 0.99 for the main compound and its impurities, confirming a direct relationship between detector response and concentration. globalresearchonline.net

Table 2: Validation Parameters for HPLC-UV Methods
ParameterFindingReference
Linearity (Correlation Coefficient) > 0.99 for Apixaban and impurities globalresearchonline.net
LOD (for a related substance) 0.008 µg/mL nih.gov
LOQ (for a related substance) 0.024 µg/mL nih.gov
Accuracy (Recovery) Between 94.2% and 108.5% for impurities globalresearchonline.net
Precision (%RSD) < 5.0 for impurities at low levels globalresearchonline.net

Method Validation and Regulatory Compliance for Impurity Analysis

Method validation for the quantification of this compound, a potential process-related impurity or degradant, follows a stringent set of internationally recognized guidelines to ensure the reliability and accuracy of the results.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For Apixaban and its impurities, this is a fundamental parameter in method validation.

To establish linearity, a series of standard solutions of the this compound are prepared at different concentrations. These solutions are then analyzed using the chosen analytical technique, typically High-Performance Liquid Chromatography (HPLC). The response of the detector (e.g., peak area) is plotted against the known concentration of the dimer to construct a calibration curve.

A key indicator of linearity is the correlation coefficient (R²), which should ideally be close to 1. For instance, in the development of an RP-HPLC method for Apixaban, a linearity study across a concentration range of 20–140 µg/ml yielded a correlation coefficient of 0.9993, demonstrating a strong linear relationship. ijcrt.org Another study showed linearity in the range of 5-30 µg/ml with an R² of 0.999. neuroquantology.com The International Council for Harmonisation (ICH) guidelines recommend a minimum of five concentrations for establishing linearity. questjournals.org

The data from these measurements are often presented in a table to clearly show the relationship between concentration and detector response.

Table 1: Example of Linearity Data for an Analytical Method

Concentration (µg/mL)Peak Area (Arbitrary Units)
20485000
40975000
601460000
801950000
1002430000
1202920000
1403400000

This table is interactive. You can sort the columns by clicking on the headers.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies. This involves adding a known amount of the this compound impurity to a sample and analyzing the recovery of the added analyte. For Apixaban, accuracy studies have demonstrated recoveries in the range of 99.00% to 100.00%. sphinxsai.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Analysis of samples on the same day under the same conditions.

Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment.

For a precise method, the %RSD should be within acceptable limits, typically less than 2%. ijcrt.org

Table 2: Illustrative Accuracy and Precision Data

ParameterSpecificationObserved Value
Accuracy (% Recovery)98.0% - 102.0%100.0%
Repeatability (%RSD)≤ 2.0%< 2%
Intermediate Precision (%RSD)≤ 2.0%< 2%

This table is interactive. You can sort the columns by clicking on the headers.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. juniperpublishers.com The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. juniperpublishers.com These parameters are crucial for ensuring that even trace amounts of the this compound impurity can be reliably detected and quantified.

The LOD and LOQ are often determined based on the signal-to-noise ratio of the analytical instrument's response. Typically, a signal-to-noise ratio of 3:1 is used for the LOD, and a ratio of 10:1 is used for the LOQ. juniperpublishers.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. questjournals.org For example, one study on Apixaban reported an LOD of 0.36μg/mL and an LOQ of 1.09μg/mL. researchgate.net Another found the LOD and LOQ to be 0.170µg/ml and 0.567µg/ml, respectively. neuroquantology.com

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound analysis, this means the method must be able to distinguish the dimer peak from the main Apixaban peak and other potential impurities. globalresearchonline.net This is often demonstrated by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, or light) to show that the dimer peak is well-resolved from any degradation products.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov For an HPLC method, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate. ijcrt.orgresearchgate.net The method is considered robust if the results remain within acceptable limits despite these minor changes.

The validation of analytical methods for impurities in pharmaceuticals is governed by the International Council for Harmonisation (ICH) guidelines. ICH Q2(R1) provides a framework for validating analytical procedures, covering all the parameters discussed above.

Of particular relevance to dimer impurities is the ICH M7(R2) guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. magtechjournal.comgoogle.comgoogle.com Since some dimer impurities, particularly those with azo or azoxy functional groups, can be potentially genotoxic, adherence to this guideline is critical. google.comgoogle.com This involves identifying potential genotoxic impurities, assessing their risk, and establishing appropriate control strategies to ensure they are below the threshold of toxicological concern.

Role of Certified Reference Standards and Reference Markers in Dimer Analysis

Certified Reference Standards (CRS) and reference markers are indispensable for the accurate analysis of this compound impurities. google.comgoogleapis.com

A Certified Reference Standard of the this compound is a highly purified and well-characterized substance used as a primary standard for calibration. synthinkchemicals.com It allows for the accurate quantification of the dimer impurity in a sample. These standards are typically accompanied by a Certificate of Analysis (CoA) that provides detailed information about their purity and characterization data, such as ¹H-NMR, Mass Spectrometry, and HPLC. synthinkchemicals.com

A Reference Marker is a known impurity that is used to identify the presence of that impurity in a sample. google.comgoogleapis.com In the context of this compound analysis, an isolated and characterized sample of the dimer can be used as a reference marker to confirm the identity of a peak observed in a chromatogram of an Apixaban sample. This is often done by spiking the sample with the reference marker and observing the co-elution of the peaks.

The availability and use of these standards are crucial for method validation, routine quality control, and ensuring the consistency and reliability of impurity analysis. google.comgoogleapis.comlgcstandards.com

Strategies for Control and Mitigation of Apixaban Dimer Impurities in Pharmaceutical Manufacturing

Process Chemistry Optimization to Minimize Dimer Formation

A proactive approach to controlling Apixaban (B1684502) dimer impurities involves optimizing the chemical synthesis process to prevent their formation. Understanding the reaction mechanisms and identifying the parameters that influence the generation of these byproducts are key to developing an effective control strategy.

The formation of dimeric and other impurities is highly sensitive to the specific conditions under which the chemical reactions are performed. By carefully modifying and controlling these parameters, the rate of side reactions that lead to dimer formation can be significantly minimized.

Key parameters that can be optimized include:

Temperature: Performing reactions at an optimal temperature is crucial. For instance, in the amidation step to produce Apixaban, conducting the reaction at temperatures of 80°C or higher has been shown to minimize the amount of unreacted starting material, which could potentially lead to other impurity pathways.

Reaction Time: Extended reaction times can sometimes lead to the formation of degradation products or byproducts. Monitoring the reaction progress and stopping it once the desired conversion is achieved can prevent the accumulation of impurities.

Reagents and Solvents: The choice of reagents and solvents plays a critical role. Using specific bases, such as potassium carbonate, under certain conditions can surprisingly reduce the formation of degradation products and lead to intermediates with high purity (e.g., >99%). The concentration of reagents, like methanolic ammonia, can also be adjusted; lower concentrations may reduce certain impurities but could increase reaction time and the formation of others.

Process Automation: Modern approaches utilizing closed-loop, semiautomated optimization systems can systematically explore a wide range of reaction parameters. Techniques like Bayesian optimization have been used to enhance the synthesis of Apixaban intermediates, targeting not only high yield but also improved green chemistry metrics, which often correlate with higher purity.

Table 1: Examples of Optimized Reaction Parameters to Enhance Purity
Reaction StepParameter OptimizedOriginal ConditionOptimized ConditionImpact on Purity/Yield
Lactam Cyclization (Intermediate Synthesis)Base/Solvent SystemPotassium tert-butoxide (KTB) / Tetrabutylammonium bromide (TBAB)Sodium hydroxide (B78521) (NaOH) in acetonitrile (B52724) at 25 °CImproved yield by 5% and reduced process mass intensity (PMI).
Amidation (Final Step)Temperature< 80 °C≥ 80 °CMinimized unreacted intermediate from >0.4% to ~0.3-0.4%.
Intermediate SynthesisFlow Chemistry ParametersBatch process (480 min, 75% yield)Continuous flow (1 min residence time, 150 °C)Achieved 97% yield with significantly higher space-time yield.

Impurities present in raw materials and those generated during the formation of synthetic intermediates can be carried through the entire manufacturing process, ultimately contaminating the final Apixaban drug substance. Dimer impurities, in particular, can be formed from precursors and persist through multiple synthetic steps.

Therefore, a critical control strategy involves:

Rigorous Testing of Raw Materials: Sourcing high-purity starting materials and implementing stringent quality control checks before their use in manufacturing.

Purification of Intermediates: Isolating and purifying key intermediates in the synthesis route. This allows for the removal of impurities, including dimer precursors, before they can be carried into the final steps. For example, isolating a key intermediate can significantly improve its purity, which in turn enhances the purity of the final Apixaban product. This prevents the accumulation of impurities that are difficult to remove from the final API.

Downstream Purification Techniques for Dimer Removal

Even with an optimized synthesis process, the formation of dimer impurities may not be completely avoided. Consequently, effective downstream purification techniques are required to remove these impurities from the crude Apixaban or its immediate precursors.

A highly effective and industrially scalable method for removing Apixaban dimer impurities takes advantage of their poor solubility in specific solvent systems compared to the desired compound. Dimer impurities and their precursors often have a more polar and rigid structure, which makes them less soluble in certain organic solvents.

The general procedure involves:

Dissolution: Dissolving the crude product or a synthetic intermediate containing the dimer impurity in a carefully selected solvent or solvent mixture, such as a mixture of a C1-C3 alcohol and water.

Filtration: The dimer impurities, being largely insoluble, remain as a solid precipitate and can be removed by simple filtration. This step can be enhanced by the use of filter aids like dicalite or activated charcoal to improve efficiency.

Isolation: The purified product is then recovered from the filtrate.

This method is highly advantageous as it is very efficient at reducing dimer levels to below the 0.10% threshold while providing an almost quantitative yield of the desired product, thus avoiding significant product loss. This technique can be applied to purify not only the final Apixaban but also its precursors, ensuring high purity throughout the synthesis chain.

Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. In the context of Apixaban synthesis, early laboratory-scale processes utilized flash column chromatography for the purification of both the final product and key intermediates.

However, the transition of chromatographic methods to a production scale presents several challenges:

Scalability: Traditional column chromatography is often laborious and not well-suited for the large quantities required in commercial manufacturing.

Solvent Consumption: Large-scale chromatography can consume vast amounts of solvents, increasing both the cost and the environmental impact of the process.

Cost-Effectiveness: The operational costs and equipment required for large-scale chromatographic purification can make the process economically unfeasible for industrial production.

While challenging, modern chromatographic techniques are continuously evolving, and their application for specific, difficult-to-remove impurities at an industrial scale cannot be entirely ruled out, though solubility-based methods are often preferred for dimer removal due to their simplicity and efficiency.

Impurity Profiling and Quality Control in Apixaban Drug Substance

Impurity profiling is a cornerstone of quality control in pharmaceutical manufacturing. It involves the identification, characterization, and quantification of all impurities present in the drug substance. This systematic approach is essential for ensuring that the final Apixaban API is safe, effective, and compliant with regulatory standards.

The management of process impurities is significantly improved by understanding their chemical structures and the synthetic routes through which they are formed. For this compound impurities, a robust quality control program includes:

Method Development: Developing and validating sensitive and specific analytical methods for detecting and quantifying dimer impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose. An HPLC method can be established to separate the dimer impurities from the main Apixaban peak, allowing for their accurate quantification.

Reference Standards: Synthesizing and qualifying pure reference standards of the specific dimer impurities. These standards are crucial for both identifying the impurity peaks in a chromatogram and for accurately quantifying their levels in a given batch of Apixaban.

Routine Analysis: Implementing the validated analytical method for routine quality control testing of every batch of Apixaban drug substance. This ensures

Establishment of Quantitative Limits for this compound Impurities (e.g., < 0.10%)

The establishment of quantitative limits for impurities in an active pharmaceutical ingredient (API) like Apixaban is guided by international regulatory standards, such as those from the International Council for Harmonisation (ICH). The presence of impurities, particularly those with high molecular weights like dimers, in amounts exceeding 0.10% is generally considered unacceptable for pharmaceutical active substances. google.comgoogle.com For Apixaban, a specific limit of less than 0.10% for each dimer impurity is often targeted. google.comgoogle.com

The rationale for this limit is based on the principle that impurities should be controlled to the lowest practical level without compromising the quality, safety, or efficacy of the drug. The ICH Q3A(R2) guideline provides a framework for setting these limits, often based on reporting, identification, and qualification thresholds which are determined by the maximum daily dose of the drug. bfarm.defda.gov For potent medications, even low levels of impurities can be significant.

The control to a < 0.10% level ensures that the purity of the Apixaban API is maintained and that the potential for any adverse effects from the dimer impurities is minimized. google.comgoogle.com Pharmaceutical manufacturers must demonstrate that their synthesis and purification processes can consistently produce Apixaban that meets this stringent requirement. google.com

Table 1: Regulatory Thresholds for Impurities

Threshold TypePurposeTypical Limit for Standard APIs
Reporting Threshold The level above which an impurity must be reported in a registration application.≥ 0.05%
Identification Threshold The level above which an impurity's structure must be identified.≥ 0.10%
Qualification Threshold The level above which an impurity's biological safety must be established.≥ 0.15%

Note: These are general thresholds and can vary based on the maximum daily dose of the drug.

Implementation of Routine Analytical Testing for Dimer Monitoring

To ensure that the established quantitative limits for this compound impurities are consistently met, robust and validated analytical methods must be implemented for routine monitoring throughout the manufacturing process. The primary techniques employed for this purpose are high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). researchpublish.comquestjournals.org These methods offer the high sensitivity and specificity required to detect and quantify dimer impurities, even at very low concentrations. globalresearchonline.net

A typical analytical testing strategy involves:

Method Development and Validation: A stability-indicating HPLC or UPLC method is developed and validated according to ICH guidelines. globalresearchonline.net This ensures the method is accurate, precise, linear, specific, and robust for the intended purpose of quantifying dimer impurities alongside the API and other related substances. nih.gov The validation process includes assessing parameters such as limit of detection (LOD) and limit of quantitation (LOQ) to ensure the method is sensitive enough to monitor impurities at the required low levels. globalresearchonline.net

In-Process Controls: Analytical testing is performed at critical stages of the synthesis and purification process to monitor the formation and removal of dimer impurities. This allows for timely intervention and process adjustments if impurity levels are found to be approaching the established limits.

Final Product Release Testing: Each batch of the final Apixaban API is tested to confirm that the levels of dimer impurities are below the specified limit of < 0.10% before it is released for formulation into the final drug product. google.comgoogle.com

Stability Studies: The validated analytical method is used in stability studies to monitor the potential for dimer formation over time under various storage conditions, ensuring the quality of the API is maintained throughout its shelf life.

The use of reference standards for the specific this compound impurities is crucial for the accurate identification and quantification during these analytical procedures. synthinkchemicals.comaquigenbio.com By comparing the response of the impurity in a sample to that of a known amount of the reference standard, a precise measurement of the impurity level can be obtained. google.com

Table 2: Overview of Analytical Methods for this compound Monitoring

Analytical TechniqueKey FeaturesApplication in Dimer Monitoring
RP-HPLC Utilizes a non-polar stationary phase and a polar mobile phase for separation.Routine quality control, quantification of known and unknown impurities.
UPLC Employs smaller particle size columns for higher resolution and faster analysis times compared to HPLC.High-throughput screening, detection of trace-level impurities.
LC-MS/MS Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.Structural elucidation of unknown impurities, highly sensitive quantification. koreamed.org

Advanced Research and Future Directions for Apixaban Dimer Investigation

Theoretical Studies on Dimerization Reaction Mechanisms and Energetics

Currently, there is a notable scarcity of publicly available research specifically detailing theoretical studies on the reaction mechanisms and energetics of apixaban (B1684502) dimerization. Such studies, often employing quantum mechanical methods like Density Functional Theory (DFT), are crucial for elucidating the pathways through which dimer impurities form.

Theoretical investigations would typically involve:

Identification of Reactive Species: Determining the precursor molecules and any reactive intermediates that lead to dimer formation. This could involve radical, electrophilic, or nucleophilic species generated under specific synthesis or degradation conditions.

Mapping Potential Energy Surfaces: Calculating the energy changes along various possible reaction coordinates to identify the most energetically favorable pathways for dimerization. This would involve locating transition states and calculating activation energies.

Thermodynamic Analysis: Determining the thermodynamic stability of the resulting dimer isomers by calculating their Gibbs free energy of formation. This helps in understanding whether the dimer formation is a spontaneous process under given conditions.

While specific studies on apixaban dimers are limited, the principles of computational chemistry provide a robust framework for future investigations. Such research would be invaluable for synthetic chemists to proactively modify reaction conditions to minimize or prevent the formation of these impurities.

In Silico Modeling for Predicting Dimer Formation and Stability

In silico modeling serves as a powerful predictive tool in pharmaceutical sciences, from drug discovery to impurity profiling. For apixaban dimer, computational models can be employed to predict the likelihood of its formation and its relative stability.

Key in silico approaches include:

Quantitative Structure-Activity Relationship (QSAR) Models: While typically used for predicting biological activity, QSAR principles can be adapted to model the propensity of molecules to undergo specific reactions, including dimerization, based on their structural and electronic features.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and stability of apixaban and its potential dimers in various solvent environments and temperatures. mdpi.comnih.gov By simulating the molecular interactions over time, researchers can observe the flexibility of the molecules and identify potential conformations that may precede a dimerization event. While studies have utilized MD to explore apixaban's interaction with biological targets, this methodology holds promise for investigating impurity formation. nih.govmdpi.com

Computational Toxicology: Modern computational tools are increasingly used to predict the toxicological profiles of impurities. nih.gov For any identified this compound, in silico toxicology platforms can assess potential genotoxicity, mutagenicity, and other adverse effects, guiding the setting of acceptable limits in the drug substance. digitellinc.com

The application of these predictive models can significantly accelerate the risk assessment of potential dimer impurities and guide analytical method development towards their detection and quantification.

Synthesis and Characterization of Novel this compound Isomers and Analogs

The definitive identification and study of any impurity rely on its isolation, synthesis, and characterization. Significant progress in this area for apixaban dimers has been documented, particularly in patent literature, which describes several dimer impurities that can arise during the synthesis of apixaban. google.comgoogle.comgoogleapis.com

These impurities are not typically formed from the final apixaban molecule but rather from the dimerization of synthetic precursors, which then undergo subsequent chemical transformations in parallel with the main synthetic route to yield the final dimer impurities. google.com

Some of the identified this compound impurities and their precursors include:

Compound Name Formula Description
(E)-6,6'-(4,4'-(diazene-1,2-diyl)bis(4,1-phenylene))bis(1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide)C40H34N10O6A dimer impurity of Apixaban. google.com
(Z)-1,2-bis(4-(3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)diazene oxideC40H34N10O7A dimer impurity of Apixaban. google.com
(E)-1,1'-(4,4'-(diazene-1,2-diyl)bis(4,1-phenylene))bis(3-morpholino-5,6-dihydropyridin-2(1H)-one)C38H42N8O4A dimer impurity of an Apixaban precursor. google.com

The characterization of these novel molecules involves a suite of advanced analytical techniques:

High-Performance Liquid Chromatography (HPLC): Used for the detection and isolation of these impurities from the reaction mixture. scite.airesearchgate.net

Mass Spectrometry (MS): Provides accurate mass-to-charge ratio data, which is essential for determining the molecular formula of the impurities. nih.govoriprobe.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the precise chemical structure and stereochemistry of the isolated dimers. oriprobe.com

UV-VIS Spectroscopy: The UV-VIS spectra of these dimer impurities have been reported, noting that they are often yellow powders and can contribute to the color of the final apixaban product if not adequately controlled. google.com

The synthesis and characterization of these specific dimer isomers provide the necessary reference standards for analytical chemists to accurately quantify them in batches of apixaban and its intermediates. oriprobe.com

Long-Term Stability Studies of Isolated this compound Impurities

The stability of any impurity is a critical parameter, as it determines its potential to increase in concentration during the shelf-life of the drug product. While extensive forced degradation studies have been performed on apixaban to understand its intrinsic stability, specific long-term stability data for isolated this compound impurities are not widely available in the scientific literature. nih.govresearchgate.netnih.govijpsr.comresearchgate.net

Forced degradation studies on apixaban itself have shown that it is susceptible to degradation under strong acidic and basic hydrolytic conditions, while being relatively stable to oxidative, thermal, and photolytic stress. nih.govnih.gov These studies lead to the formation of various degradation products, and understanding these pathways is crucial. researchgate.net

A comprehensive long-term stability study on an isolated this compound would involve:

Storage Conditions: Storing the purified impurity under various temperature and humidity conditions as prescribed by ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

Analytical Monitoring: Periodically testing the stored samples using a validated stability-indicating HPLC method to monitor for any degradation of the dimer or changes in its concentration.

Degradation Profiling: If the dimer itself degrades, identifying its subsequent degradation products.

Such studies are essential to ensure that the limits set for these impurities at the time of drug product release remain valid throughout its entire shelf life. The lack of published data in this specific area highlights a gap and an opportunity for future research to provide a more complete profile of apixaban-related impurities.

Q & A

Q. How can researchers assess the dose proportionality and time-independence of Apixaban pharmacokinetics in clinical studies?

Methodological Answer: Conduct phase I trials with single and multiple ascending doses (2.5–50 mg) and measure pharmacokinetic (PK) parameters such as Cmax and AUC. Use linear regression to evaluate dose proportionality. For time-independence, compare single-dose and steady-state PK profiles (e.g., t1/2, clearance) via non-compartmental analysis. Evidence shows dose proportionality up to 10 mg and consistent PK profiles after day 3 of dosing .

Q. What experimental approaches validate Apixaban's inhibitory effects on coagulation factor Xa?

Methodological Answer: Use in vitro enzymatic assays (e.g., chromogenic anti-Xa activity measurement) and structural techniques like X-ray crystallography to confirm binding to factor Xa. Dose-response curves (0.08–10 mM) and Michaelis-Menten kinetics can quantify inhibition potency. Correlate plasma concentrations with anti-Xa activity for pharmacodynamic validation .

Q. How should bleeding risk studies compare Apixaban to other DOACs in real-world populations?

Methodological Answer: Design retrospective cohort studies using claims databases, apply propensity score matching (PSM) to balance covariates, and use ISTH criteria for bleeding events. Competing risk models (e.g., Fine-Gray) account for mortality. Stratify analyses by renal function and age to address heterogeneity .

Q. What PK-PD modeling techniques optimize Apixaban dosing in special populations?

Methodological Answer: Develop population PK models using nonlinear mixed-effects modeling (NONMEM®) with covariates (e.g., renal clearance, body weight). Link PK parameters to PD markers (anti-Xa activity) via Emax models. Validate with Bayesian forecasting in target populations (e.g., elderly, renally impaired) .

Advanced Research Questions

Q. What strategies reconcile contradictions in Apixaban's efficacy across clinical datasets?

Methodological Answer: Pool data from multiple databases (e.g., MIMIC-III/IV) and apply meta-regression to address heterogeneity. Use stratified analyses by dose (2.5 mg vs. 5 mg BID) and multivariate regression to adjust for confounders (e.g., CHA2DS2-VASc score, concomitant medications) .

Q. Which structural biology techniques elucidate Apixaban's interaction with dimeric viral targets like SARS-CoV-2 Mpro?

Methodological Answer: Resolve co-crystal structures of Apixaban bound to Mpro dimer using X-ray crystallography. Perform mutagenesis at dimer interface residues (e.g., E166, Q189) and validate via enzymatic inhibition assays. Molecular docking (ChemPLP scoring) and dynamics simulations assess binding stability .

Q. How can synthetic data distillation improve Apixaban trial criteria extraction at scale?

Methodological Answer: Train NLP models on annotated synthetic questions and trial protocols (e.g., MIMIC datasets). Use federated learning to harmonize multi-institutional data while preserving privacy. Validate against expert-curated criteria to ensure extraction accuracy .

Key Methodological Insights from Evidence

  • Dose Proportionality : Linear PK up to 10 mg; dissolution-limited bioavailability at higher doses .
  • Structural Binding : Apixaban inhibits SARS-CoV-2 Mpro by binding to its dimer interface, validated via docking and enzymatic assays .
  • Data Harmonization : Pooling claims databases improves statistical power for rare outcomes (e.g., 2.5 mg BID dosing) .
  • Cost-Effectiveness : Dominant ICERs for Apixaban vs. other DOACs arise from RWD-based discontinuation rates and regional drug pricing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.